REACTION_CXSMILES
|
Cl.[C]=O.[CH3:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[CH:12]=[C:11]([CH:16](C)[C:17](O)=O)[CH:10]=[CH:9]2>Cl[Pd]Cl.C1COCC1>[CH3:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[CH:12]=[C:11]([CH:16]=[CH2:17])[CH:10]=[CH:9]2 |^3:1|
|
Name
|
THF-DEK-MVN
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CuCl2
|
Quantity
|
0.64 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
|
Name
|
PdCl2
|
Quantity
|
0.3 kg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
825 kg
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charged to a 1000-gallon reactor
|
Type
|
CUSTOM
|
Details
|
produced in the above procedure
|
Type
|
CUSTOM
|
Details
|
is adjusted to 70° C
|
Type
|
TEMPERATURE
|
Details
|
The reactor is then cooled
|
Type
|
CUSTOM
|
Details
|
The reaction typically takes 4-8 hours
|
Duration
|
6 (± 2) h
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |